molecular formula C17H16N6OS B2981283 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1170122-60-7

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2981283
CAS No.: 1170122-60-7
M. Wt: 352.42
InChI Key: CSZIWWDZNQHQLJ-UHFFFAOYSA-N
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Description

This compound is a multi-target-directed ligand (MTDL) synthesized based on a fusion technique . It’s part of a series of compounds that have been synthesized for potential use in treating neurodegenerative diseases complicated by depression .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, NMR, and Mass spectral analysis .

Scientific Research Applications

Antibacterial and Antifungal Agents

A study focused on the synthesis of novel analogs, including compounds related to the chemical structure , which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to investigate their potential as antibacterial agents, highlighting their significance in combating bacterial infections (Palkar et al., 2017). Furthermore, another study synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was screened for antibacterial, antifungal, and anticancer activities, indicating a broad spectrum of potential pharmacological applications (Senthilkumar et al., 2021).

Supramolecular Chemistry and Gelators

In the realm of materials science, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, with a focus on understanding how methyl functionality and multiple non-covalent interactions, such as π-π and S⋯O interactions, influence gelation behavior. This research is pivotal for the development of new materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anticancer Research

Several studies have synthesized and characterized compounds with structural similarities for their potential anticancer properties. For instance, the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides was aimed at designing inhibitors for specific enzymes involved in cancer progression, highlighting the therapeutic potential of such compounds in oncology (Allan et al., 2009).

Antioxidant Properties

Research into thiazole derivatives has also explored their effects on pro- and antioxidant processes, indicating potential applications in mitigating oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders (Shalai et al., 2021).

Future Directions

The future directions for this compound could involve further in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-10-8-13(22(3)20-10)16(24)19-15-9-11(2)21-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZIWWDZNQHQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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